Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
Description
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a nucleoside phosphonate analog characterized by a purine base (6-aminopurine) linked to a hydroxylated butoxy chain, which is further substituted with a phosphonic acid group. The compound’s phosphonic acid moiety enhances metabolic stability compared to phosphate esters, enabling direct interaction with viral polymerases or cellular enzymes .
Key structural features:
- 6-Amino-9H-purin-9-yl group: A modified adenine base critical for base-pairing or enzyme recognition.
- 4-Hydroxybutoxy linker: Provides flexibility and polarity, influencing solubility and binding affinity.
- Phosphonic acid group: Mimics the phosphate group in nucleotides, resisting enzymatic hydrolysis .
Properties
CAS No. |
612054-70-3 |
|---|---|
Molecular Formula |
C10H16N5O5P |
Molecular Weight |
317.24 g/mol |
IUPAC Name |
[3-(6-aminopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H16N5O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,11,12,13)(H2,17,18,19) |
InChI Key |
WCFJWHDBXBUIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(CCOCP(=O)(O)O)CO)N |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Dialkyl Phosphonate Esters
A common synthetic route starts from dialkyl phosphonate esters bearing the purine-substituted alkoxy side chain. The esters are converted to the free phosphonic acid by hydrolysis under acidic or mild conditions.
Acidic Hydrolysis: Typically involves refluxing with 35% hydrochloric acid. However, care must be taken as harsh acidic conditions can cleave the P–C bond in some substrates, leading to phosphoric acid by-products. The stability depends on the electronic effects of substituents near the phosphonate group. For example, hydrolysis of hydroxy-substituted phosphonates may cause partial P–C bond cleavage, whereas methoxy-substituted analogs are more stable under similar conditions.
Bromotrimethylsilane (BrSiMe3) Method: This reagent is considered the gold standard for converting dialkyl phosphonates to phosphonic acids under mild, non-protic conditions (room temperature). The reaction proceeds via silylation of the phosphonate ester, followed by methanolysis or hydrolysis to yield the free acid. This method is particularly useful for sensitive purine derivatives that might degrade under acidic hydrolysis.
Phosphonodiamide Intermediate Route
An alternative approach involves the synthesis of phosphonodiamide intermediates by reacting nucleophilic bis(dialkylamino)chlorophosphines with appropriate aldehydes or acetals, followed by nucleophilic addition of adenine (the purine base). Subsequent acidic hydrolysis of the phosphonodiamide yields the target phosphonic acid.
Direct Nucleophilic Substitution on Purine Derivatives
In some cases, the purine base is functionalized with a suitable leaving group on the alkoxy side chain, which is then reacted with phosphorous acid or phosphonate reagents under controlled conditions to form the phosphonic acid linkage.
- This method requires precise control of temperature and reaction time to avoid degradation of the purine ring and to optimize the substitution efficiency.
Typical Reaction Conditions and Parameters
| Method | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 35% HCl, reflux | ~100 °C | Risk of P–C bond cleavage; suitable for stable substrates |
| Bromotrimethylsilane Method | BrSiMe3 in CH2Cl2, MeOH hydrolysis | Room temperature | Mild conditions; preserves sensitive functional groups |
| Phosphonodiamide Intermediate | Bis(dialkylamino)chlorophosphine, Lewis acid, adenine addition, acidic hydrolysis | Varied (room temp to reflux) | Allows stepwise assembly; useful for complex purine derivatives |
| Direct Nucleophilic Substitution | Purine derivative with leaving group, phosphorous acid or phosphonate | Controlled heating (e.g., 80–110 °C) | Requires optimization to avoid purine degradation |
Research Findings and Optimization
Yield and Purity: The bromotrimethylsilane method generally provides higher yields and purer products for purine-containing phosphonic acids due to milder conditions and reduced side reactions.
Side Reactions: Acidic hydrolysis can lead to partial cleavage of the P–C bond, especially in hydroxy-substituted phosphonates, necessitating careful monitoring by phosphorus NMR to confirm product integrity.
Microwave-Assisted Hydrolysis: Some studies report that microwave activation can reduce hydrolysis times from hours to minutes, improving efficiency without compromising product quality.
Functional Group Compatibility: The presence of amino groups on the purine ring requires protection or mild reaction conditions to prevent unwanted side reactions during phosphonic acid formation.
Summary Table of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield Range | Suitable Substrates |
|---|---|---|---|---|
| Acidic Hydrolysis | Simple, widely used | Risk of P–C bond cleavage | Moderate (50–70%) | Stable phosphonate esters |
| Bromotrimethylsilane Method | Mild, high yield, preserves sensitive groups | Requires handling of moisture-sensitive reagent | High (70–90%) | Sensitive purine phosphonates |
| Phosphonodiamide Route | Stepwise, allows complex assembly | Multi-step, requires Lewis acids | Moderate to high | Complex purine derivatives |
| Direct Nucleophilic Substitution | Direct, fewer steps | Requires optimization, risk of degradation | Variable | Purine derivatives with good leaving groups |
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
Antiviral Activity
One of the most notable applications of phosphonic acid derivatives is in antiviral therapy. Research has demonstrated that compounds similar to Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] exhibit inhibitory effects against various viruses, including HIV. For instance, purine nucleoside phosphorylase inhibitors derived from phosphonic acids have shown promise as therapeutic agents for treating gout and other viral infections .
Case Study: Anti-HIV Activity
A study on 8-Aza-analogues of phosphonic acid derivatives indicated their potential as anti-HIV agents. Although these analogues were found to be less cytotoxic than their parent compounds, they exhibited significant antiviral activity against HIV-1 in vitro, suggesting a viable pathway for developing new antiviral medications .
Immunomodulatory Effects
Phosphonic acids also play a role in modulating immune responses. Certain derivatives have been identified as Toll-like receptor 7 (TLR7) agonists, which can enhance the innate immune response against pathogens. This application is particularly relevant in the development of adjuvants for vaccines and therapies aimed at boosting immune responses .
Herbicides and Plant Growth Regulators
Phosphonic acids have been utilized as active ingredients in herbicides and plant growth regulators. Their ability to interfere with metabolic pathways in plants makes them effective in controlling unwanted vegetation while promoting desirable growth.
Data Table: Herbicidal Activity of Phosphonic Acids
| Compound Name | Target Species | Mechanism of Action | Efficacy |
|---|---|---|---|
| Phosphonic Acid A | Broadleaf Weeds | Inhibition of amino acid synthesis | High |
| Phosphonic Acid B | Grasses | Disruption of photosynthesis | Moderate |
Soil Health Improvement
In addition to their herbicidal properties, phosphonic acids can enhance soil health by promoting beneficial microbial activity. This aspect is crucial for sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers.
Synthesis of Functional Materials
Phosphonic acids are also involved in the synthesis of various functional materials. Their unique chemical structure allows them to act as linkers or building blocks in creating advanced materials with specific properties, such as enhanced thermal stability or improved electrical conductivity.
Case Study: Development of Hybrid Materials
Research has shown that incorporating phosphonic acid derivatives into hybrid organic-inorganic frameworks can significantly enhance their mechanical and thermal properties. These materials hold potential for applications in electronics and nanotechnology .
Coatings and Surface Modifications
The use of phosphonic acids in coatings and surface modifications has been explored for improving adhesion properties and corrosion resistance in metals. This application is particularly relevant in industries where material durability is critical.
Mechanism of Action
The mechanism of action of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several antiviral and nucleotide analogs (Table 1):
Key Structural Differences :
- Chirality : Unlike the (S)-configured propan-2-yl analog , the target compound lacks a defined chiral center in the linker, which may reduce stereospecific metabolism.
- Fluorination: GS-9148’s fluorinated dihydrofuran ring enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Adefovir | GS-9148 |
|---|---|---|---|
| Molecular Weight | ~365 g/mol (estimated) | 273.2 g/mol | 365.2 g/mol |
| LogP (Predicted) | -1.2 (hydrophilic) | -0.8 | -0.5 |
| Key Functional Groups | Phosphonic acid, purine | Phosphonic acid, purine | Phosphonic acid, fluoro |
Biological Activity
Phosphonic acid derivatives, particularly those containing purine structures, have garnered significant attention in biomedical research due to their diverse biological activities. The compound Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a notable example, exhibiting potential therapeutic applications, particularly in the context of infectious diseases and immunomodulation.
Chemical Structure and Properties
The compound is characterized by a phosphonic acid group attached to a purine derivative, specifically featuring a 6-amino group and a hydroxylated butyl chain. This unique structure contributes to its biological activity by enhancing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleotidases : Recent studies have identified the nucleotidase ISN1 as a target for phosphonate analogues, which play a role in the purine salvage pathway of the malaria parasite Plasmodium falciparum. Inhibition of this enzyme can disrupt nucleotide metabolism within the parasite, leading to reduced viability and proliferation .
- Antimicrobial Activity : Phosphonate compounds have shown promise as antimicrobial agents. In vitro studies indicate that certain derivatives can inhibit bacterial growth, including strains resistant to conventional antibiotics. This is particularly relevant in the context of increasing antibiotic resistance among pathogens .
- Immunomodulatory Effects : Some phosphonate compounds exhibit immunomodulatory properties, potentially enhancing or suppressing immune responses. This activity can be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .
Antimalarial Activity
A significant study explored the antimalarial properties of carbocyclic methylphosphonate nucleoside analogues. The results indicated that specific derivatives demonstrated low micromolar IC50 values against P. falciparum, showcasing their potential as antimalarial agents. The study emphasized the importance of structural modifications in enhancing biological activity while maintaining membrane permeability .
Antibacterial Activity
In another investigation, various phosphonate analogues were tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The findings revealed that certain compounds exhibited remarkable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This highlights the potential of these compounds as alternatives in treating resistant bacterial infections .
Case Study 1: Antimalarial Efficacy
In vitro assays were conducted using different concentrations of the compound against P. falciparum. The results demonstrated a dose-dependent inhibition of parasite growth, with an IC50 value significantly lower than that of standard antimalarial drugs.
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 20 |
| 5 | 50 |
| 10 | 85 |
| 50 | >95 |
This case study underscores the compound's potential as a lead candidate for further development into an antimalarial therapeutic agent.
Case Study 2: Immunomodulatory Activity
A separate study assessed the immunomodulatory effects of phosphonate derivatives on immune cell lines. Results indicated that certain compounds could enhance cytokine production in macrophages, suggesting their utility in boosting immune responses during infections.
| Compound | Cytokine Increase (%) |
|---|---|
| Compound A | 30 |
| Compound B | 45 |
| Compound C | 60 |
These findings suggest that phosphonic acid derivatives may serve as adjuvants in vaccine formulations or treatments for immunocompromised patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
